4-Thiazolecarbonitrile, 5-(methylthio)-
Description
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Structure
3D Structure
Properties
CAS No. |
161137-64-0 |
|---|---|
Molecular Formula |
C5H4N2S2 |
Molecular Weight |
156.221 |
IUPAC Name |
5-methylsulfanyl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H4N2S2/c1-8-5-4(2-6)7-3-9-5/h3H,1H3 |
InChI Key |
BHYWASLLPBOBOS-UHFFFAOYSA-N |
SMILES |
CSC1=C(N=CS1)C#N |
Synonyms |
4-Thiazolecarbonitrile, 5-(methylthio)- |
Origin of Product |
United States |
Significance of the Thiazole Scaffold in Heterocyclic Chemistry
The thiazole (B1198619) ring, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net This structural motif is not merely a synthetic curiosity but is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. nih.govresearchgate.net Its presence is noted in essential natural products like thiamine (B1217682) (vitamin B1) and in the core structure of penicillin antibiotics, highlighting its fundamental role in biological systems. researchgate.netresearchgate.net
The versatility of the thiazole ring stems from its unique electronic properties and the multiple reactive sites it offers for chemical modification. mdpi.com The aromatic nature of the ring allows its pi (π) electrons to move freely, which can influence how the molecule interacts with biological targets like enzymes and receptors. mdpi.com This adaptability has made thiazole derivatives a subject of intense research, leading to the development of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govfabad.org.tr Over 18 FDA-approved drugs contain the thiazole scaffold, a testament to its importance in medicinal chemistry. nih.gov Researchers continue to explore new synthetic methods for creating thiazole derivatives and to conjugate them with other bioactive fragments to develop novel therapeutic agents. acs.orgmdpi.com
Importance of Methylthio and Carbonitrile Functional Groups in Organic Synthesis and Medicinal Chemistry
The specific properties of 4-Thiazolecarbonitrile, 5-(methylthio)- are significantly influenced by its two key functional groups: the methylthio (-SCH3) group and the carbonitrile (-C≡N) group.
The methylthio group is an important entity in organic chemistry, recognized for its ability to act as a thiolating agent and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemneo.com In synthetic chemistry, methylthio groups can serve as activating groups, improving the yields of certain chemical reactions. rsc.org They are known to be highly reactive due to the sulfur atom, which can readily form bonds with other molecules. chemneo.com Furthermore, the inclusion of a methylthio group can influence the electronic properties of a molecule. acs.org
The carbonitrile group , also known as a cyano group, is a versatile and valuable functional group in both organic synthesis and medicinal chemistry. nih.govwisdomlib.org Its strong electron-withdrawing nature can polarize adjacent aromatic systems, making them less susceptible to oxidative metabolism and potentially improving pharmacokinetic profiles. nih.govnih.gov In drug design, the nitrile group is often employed as a bioisostere for carbonyl groups, and it can act as a key hydrogen bond acceptor, facilitating strong interactions with biological targets. nih.govnih.gov The metabolic stability of the nitrile group is another significant advantage, as it often remains unchanged as it is processed by the body. nih.gov Synthetically, the carbonitrile group is highly useful, as it can be converted into other important functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a wide range of chemical transformations. researchgate.net
Research Trajectories and Academic Focus for 4 Thiazolecarbonitrile, 5 Methylthio
Strategies for Constructing the 4-Thiazolecarbonitrile, 5-(methylthio)- Scaffold
The assembly of the 4,5-disubstituted thiazole core, particularly with cyano and methylthio groups, relies on strategic bond-forming reactions that ensure correct substituent placement.
The regioselective synthesis of 4,5-disubstituted thiazoles is most famously achieved through the Hantzsch thiazole synthesis and its many variations. bepls.comyoutube.com This reaction classically involves the condensation of an α-haloketone with a thioamide. The substituents at the 4- and 5-positions of the final thiazole are determined by the structure of the α-haloketone precursor.
Alternative strategies have been developed to afford 4,5-disubstituted thiazoles:
From Active Methylene (B1212753) Isocyanides: A base-induced cyclization of active methylene isocyanides, such as tosylmethyl isocyanide (TosMIC), with methyl arenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org This method is valued for its simplicity and often avoids complex purification steps. organic-chemistry.org
From Propargyl Bromides: Domino alkylation-cyclization reactions involving propargyl bromides and thioureas can yield 2-aminothiazole (B372263) derivatives, with substitution patterns influenced by the starting materials. organic-chemistry.org
From 1,2,3-Triazoles: Rhodium(II)-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles with thionoesters generate thiazole structures through a sequence involving thiazoline (B8809763) intermediates. organic-chemistry.org
A plausible Hantzsch-type approach to the target scaffold would involve the reaction of a suitable thioamide with an α-halo-β-ketonitrile derivative, which would introduce the required substituents at the C4 and C5 positions.
Table 1: Selected Methods for Regioselective Thiazole Synthesis
| Method | Key Reactants | Position Control | Reference(s) |
| Hantzsch Synthesis | α-Haloketone, Thioamide | C4/C5 substituents from α-haloketone | bepls.com, youtube.com |
| Isocyanide Cyclization | Active Methylene Isocyanide, Carbodithioate | C4/C5 substituents from reactants | organic-chemistry.org |
| Domino Reaction | Propargyl Bromide, Thiourea | C4/C5 substitution pattern depends on starting materials | organic-chemistry.org |
| Triazole Conversion | 1-Sulfonyl-1,2,3-triazole, Thionoester | C2/C5 disubstituted thiazoles | organic-chemistry.org |
The introduction of a carbonitrile (-CN) group at the C4 position is typically accomplished by incorporating the nitrile functionality into one of the key precursors before the ring-forming cyclization step.
Key strategies include:
Cyclization with Nitrile-Containing Precursors: The most direct method involves using a reactant that already contains the cyano group in a position that will become C4 of the thiazole ring. For instance, in a Hantzsch synthesis, an α-halo-β-ketonitrile or a related α-halocarbonyl compound bearing a cyano group would serve this purpose.
From Dicyanoethene Derivatives: The synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) utilizes sodium 2,2-dicyanoethene-1,1-bis(thiolate) as a starting material. mdpi.com This precursor contains the cyano groups that are retained in the final product, suggesting that analogous starting materials could be used to build the 4-Thiazolecarbonitrile scaffold. mdpi.com
Post-Cyclization Functionalization: While less common, a pre-formed thiazole could be functionalized. This might involve the cyanation of a 4-halothiazole using a cyanide salt, often with transition metal catalysis, or a Sandmeyer-type reaction starting from a 4-aminothiazole precursor.
The existence of the stable 1,3-Thiazole-4-carbonitrile has been confirmed through structural studies, validating the feasibility of this substitution pattern. researchgate.net
The 5-(methylthio) or -SMe group can be installed either during or after the formation of the thiazole ring.
Common approaches are:
Alkylation of a Thiol Precursor: A versatile method involves the S-methylation of a 5-mercaptothiazole (a thiazole with a -SH group at C5). The thiol can be generated in situ during the cyclization, for example, by using carbon disulfide in a Cook-Heilbron type synthesis, and then alkylated with a methylating agent like methyl iodide or dimethyl sulfate.
From Lithiated Thiazoles: The proton at the C5 position of some thiazoles can be removed by a strong base to form a 5-lithiothiazole intermediate. This nucleophilic species can then react with an electrophilic sulfur source, such as dimethyl disulfide (CH₃S-SCH₃), to form the 5-(methylthio) group. wikipedia.org
Using Sulfur-Containing Building Blocks: The synthesis can start with a precursor that already contains the required sulfur atom. For example, the reaction of methyl arenecarbodithioates can be used to construct the thiazole ring, incorporating the sulfur atom directly at the 5-position. organic-chemistry.org
The synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles by alkylating a related precursor demonstrates a viable strategy for introducing alkylthio groups onto similar heterocyclic systems. nih.gov
Modern and Sustainable Synthetic Approaches for Thiazole Derivatives
In line with the growing demand for environmentally responsible chemistry, significant effort has been directed toward developing modern synthetic protocols for thiazoles that are efficient, atom-economical, and utilize greener conditions. bepls.comresearchgate.netbohrium.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for synthesizing complex molecules like thiazoles. nih.govijcce.ac.ir These one-pot procedures reduce reaction time, minimize waste, and simplify purification processes. researchgate.netscispace.com
Several notable MCRs for thiazole synthesis have been reported:
A four-component, one-pot condensation of an α-bromoacetyl ester, thiosemicarbazide, and a pyrazole-carbaldehyde can produce complex thiazole-pyrazole hybrids. ijcce.ac.ir
A three-component reaction of acid chlorides, ammonium (B1175870) thiocyanate, and α-bromocarbonyl compounds proceeds under solvent-free conditions to yield functionalized thiazoles. nih.gov
Naturally occurring lawsone can be incorporated into fully substituted 1,3-thiazoles via a one-pot MCR with arylglyoxals and thiobenzamides. acs.org
In a novel approach, styrenes can be converted in situ to α-bromoketones using N-bromosuccinimide (NBS) in water, which are then trapped by thioamides in the same pot to afford thiazoles. rsc.org
Table 2: Examples of Multicomponent/One-Pot Syntheses for Thiazoles
| Number of Components | Key Reactants | Conditions | Key Feature | Reference(s) |
| 3 | Arylglyoxal, Lawsone, Thiobenzamide | Acetic Acid, 90 °C | Synthesis of naturally-occurring hybrids | acs.org |
| 3 | Acid Chloride, NH₄SCN, α-Bromocarbonyl | Solvent-free, Room Temp | Catalyst-free, high yields | nih.gov |
| 3 | Styrene, NBS, Thioamide | Water, 80 °C | In situ generation of intermediate | rsc.org |
| 4 | Bromoacetyl Ester, Thiosemicarbazide, Aldehyde | Acetonitrile, Catalyst | High atom economy, complex products | ijcce.ac.ir |
| 3 | Aldehyde, Isothiocyanate, Alkyl Bromide | Water, KF/Clinoptilolite NPs | Green catalyst, aqueous media | nih.gov |
The principles of green chemistry are increasingly being integrated into thiazole synthesis to reduce environmental impact. bepls.com This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netscilit.com
Green Solvents and Solvent-Free Conditions: There is a strong trend toward replacing hazardous organic solvents. Reactions have been successfully performed in water, which is environmentally benign. rsc.orgelectronicsandbooks.com Other green alternatives include polyethylene (B3416737) glycol (PEG) and ionic liquids. bohrium.com In many cases, reactions can be run under solvent-free conditions, where reactants are mixed neat, often with grinding, which significantly reduces waste. researchgate.netscispace.comacs.org The fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also been used as a recyclable medium that promotes reactions and allows for easy product isolation. acs.orgnih.gov
Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. Chitosan (B1678972), a natural biopolymer, and its derivatives have been used to create effective, reusable catalysts for thiazole synthesis, sometimes in nanocomposite form with metal oxides like CaO. mdpi.commdpi.comnih.gov Magnetic nanoparticles, such as NiFe₂, have also been employed as they can be easily recovered from the reaction mixture using a magnet. acs.org
Energy-Efficient Methods: To reduce energy consumption and shorten reaction times, modern energy sources are utilized. Microwave irradiation and ultrasonic irradiation have been shown to dramatically accelerate thiazole synthesis, often leading to higher yields and cleaner reactions compared to conventional heating. bepls.combohrium.commdpi.com
Table 3: Green and Sustainable Approaches in Thiazole Synthesis
| Green Principle | Specific Method | Example Application | Reference(s) |
| Alternative Solvents | Aqueous Media | Hantzsch-type synthesis in the presence of β-cyclodextrin | electronicsandbooks.com |
| Recyclable Solvent (HFIP) | MCR for pyrazole-linked thiazoles | acs.org | |
| Solvent-Free Synthesis | Grinding/Neat Reaction | One-pot condensation of α-haloketones and thiourea | researchgate.net, scispace.com |
| Solvent-free heating | Synthesis from tert-propargyl alcohols | acs.org | |
| Recyclable Catalysis | Chitosan-based Nanocomposite | Synthesis of 1,3-thiazoles with a reusable base catalyst | mdpi.com |
| Magnetic Nanoparticles (NiFe₂) | One-pot MCR for thiazole scaffolds | acs.org | |
| Energy Efficiency | Microwave Irradiation | Catalyst-free domino reaction for trisubstituted thiazoles | bohrium.com |
| Ultrasonic Irradiation | Synthesis using a recyclable chitosan hydrogel catalyst | mdpi.com |
Microwave-Assisted and Ultrasonic-Mediated Synthesis
The application of microwave irradiation and ultrasonic waves in organic synthesis has revolutionized the preparation of heterocyclic compounds, including thiazole derivatives. These energy sources can significantly reduce reaction times and improve yields compared to conventional heating methods.
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully employed in the one-pot, three-component synthesis of various thiazole-containing compounds. For instance, the reaction of maleic anhydride, thiosemicarbazide, and hydrazonoyl halides can be efficiently carried out in a microwave oven, yielding thiazolyl-pyridazinediones in a matter of minutes. nih.gov Another example is the microwave-activated synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide, which demonstrates the broad applicability of this method to both aromatic and aliphatic precursors. rsc.org While a specific protocol for the microwave-assisted synthesis of 4-Thiazolecarbonitrile, 5-(methylthio)- is not explicitly detailed in the reviewed literature, the principles from the synthesis of related tri-substituted 1,3,5-triazines suggest its feasibility. In that case, microwave heating at 100°C for 3 hours proved to be more efficient than conventional heating. mdpi.com
Ultrasonic-mediated synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can accelerate chemical reactions. This method has been effectively used in the green synthesis of hydrazine (B178648) carboxamides, where ultrasonication significantly shortened reaction times from hours to minutes compared to conventional methods. nih.gov The synthesis of thiazolidin-4-one derivatives has also been achieved using microwave irradiation, highlighting the utility of such green chemistry approaches. nih.gov The benefits of these techniques are summarized in the table below.
Table 1: Comparison of Microwave-Assisted and Ultrasonic-Mediated Synthesis
| Feature | Microwave-Assisted Synthesis | Ultrasonic-Mediated Synthesis |
|---|---|---|
| Energy Source | Microwave Radiation | High-Frequency Sound Waves |
| Mechanism | Dielectric Heating | Acoustic Cavitation |
| Typical Reaction Time | Minutes | Minutes to Hours |
| Advantages | Rapid, uniform heating; increased reaction rates; higher yields. nih.gov | Enhanced reaction rates; improved mass transfer; environmentally friendly. nih.gov |
| Example Application | Synthesis of thiazolo[5,4-d]thiazoles. rsc.org | Synthesis of hydrazine carboxamides. nih.gov |
Electrochemical Methods for Methylthiolation
Electrochemical synthesis offers a green and efficient alternative for the functionalization of heterocyclic compounds. This method uses electrons as "clean" reagents, often avoiding the need for harsh or toxic oxidizing or reducing agents.
A particularly relevant development is the electrochemical regioselective methylthiolation of imidazo[2,1-b]thiazoles, a class of compounds structurally related to the target molecule. figshare.comtandfonline.comtandfonline.com In this process, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the source of the methylthio (-SMe) group. figshare.comtandfonline.comtandfonline.com The reaction proceeds at room temperature under transition metal- and oxidant-free conditions, affording C-5 methylthiolation products in good yields (73–91%). figshare.comtandfonline.com A plausible mechanism involves the anodic oxidation of DMSO to generate a radical cation intermediate, which ultimately leads to the formation of a methylthio radical that attacks the thiazole ring. tandfonline.com
This electrochemical approach presents a promising strategy for the synthesis of 4-Thiazolecarbonitrile, 5-(methylthio)-. The direct introduction of the methylthio group at the C-5 position of a pre-functionalized thiazolecarbonitrile precursor could be a highly efficient and atom-economical route. The general conditions for such electrochemical methylthiolation are outlined below.
Table 2: General Parameters for Electrochemical Methylthiolation
| Parameter | Description |
|---|---|
| Substrate | Imidazo[2,1-b]thiazoles (as a model) |
| Methylthio Source | Dimethyl Sulfoxide (DMSO) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Electrodes | Graphite Plate |
| Conditions | Constant current, room temperature |
| Advantages | Transition metal-free, oxidant-free, high regioselectivity. figshare.comtandfonline.comtandfonline.com |
Stereoselective Synthesis of Thiazole Derivatives
The synthesis of chiral thiazole derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
Recent research has demonstrated the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups. nih.govacs.org This method utilizes a calcium triflate (Ca(OTf)2) catalyst to promote the reaction between thioamides and pent-1-en-4-yn-3-ol derivatives. nih.govacs.org Interestingly, the reaction exhibits time-dependent formation of kinetic and thermodynamic products, with the products also being stereoselective with respect to the geometry of the olefin. nih.govacs.org The proposed mechanism involves the initial reaction of the thioamide tautomer with the activated propargyl alcohol to form an allene (B1206475) intermediate, followed by an intramolecular, regioselective 5-exo-dig cyclization to yield the thiazole. acs.org
While this specific methodology has not been applied to 4-Thiazolecarbonitrile, 5-(methylthio)-, it provides a framework for designing stereoselective routes to thiazole derivatives. By incorporating chiral auxiliaries or catalysts, it may be possible to control the stereochemistry of substituents on the thiazole ring. Further research into the synthesis of novel thiazole derivatives has also been conducted, with structures confirmed by X-ray and spectral analysis. nih.gov
Table 3: Key Aspects of a Stereoselective Thiazole Synthesis
| Aspect | Description | Reference |
|---|---|---|
| Starting Materials | Propargyl alcohols bearing an alkene, thiobenzamide | acs.org |
| Catalyst | Ca(OTf)2/Bu4NPF6 | acs.org |
| Key Intermediate | Allene | acs.org |
| Cyclization | Intramolecular, regioselective 5-exo-dig | acs.org |
| Selectivity | Chemo- and stereoselective | nih.govacs.org |
Chemical Reactivity of the Thiazole Core with Specific Substituents
The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a distinct reactivity profile. It is considered an electron-rich system due to the delocalization of a lone pair of electrons from the sulfur atom. Generally, in thiazoles, the C5 position is the most electron-rich and thus the primary site for electrophilic substitution, while the C2 position is electron-deficient and the preferred site for nucleophilic attack.
Reactivity of the 4-Carbonitrile Group
Role in Cycloaddition and Condensation Reactions
While specific experimental data on the participation of 4-Thiazolecarbonitrile, 5-(methylthio)- in cycloaddition and condensation reactions is not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of related thiazole derivatives and the functional groups it contains.
Cycloaddition Reactions:
The thiazole ring system can participate in cycloaddition reactions, although less readily than some other heterocyclic compounds. One notable type is the 1,3-dipolar cycloaddition. For instance, thiazolo[5,4-d]pyrimidine (B3050601) 1-oxides have been shown to undergo 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate, leading to a ring transformation of the thiazole moiety. rsc.org This suggests that the thiazole ring in 4-Thiazolecarbonitrile, 5-(methylthio)- could potentially act as a dipolarophile or, if appropriately activated, as a 1,3-dipole.
The presence of the electron-withdrawing cyano group could also influence its participation in Diels-Alder reactions. Generally, electron-withdrawing groups on a dienophile enhance the reaction rate. organic-chemistry.org It is conceivable that the C4-C5 double bond of the thiazole ring, influenced by the cyano group, could act as a dienophile in reactions with suitable dienes. Conversely, the thiazole ring itself can be considered a diene, although its aromatic character reduces its reactivity in this context.
Condensation Reactions:
Condensation reactions typically involve the reaction of a carbonyl compound with a nucleophile. The functional groups of 4-Thiazolecarbonitrile, 5-(methylthio)- offer several possibilities for such reactions. While many condensation reactions reported in the literature focus on the synthesis of the thiazole ring itself, the pre-formed substituted thiazole can also be a substrate. For example, the acid-catalysed condensation of thiols with carbonyl compounds is a well-established reaction. rsc.org
The methylthio group, while generally stable, could potentially be involved in condensation reactions under specific conditions, although this is less common. More likely, the thiazole ring nitrogen could act as a nucleophile in condensation reactions, particularly after activation. Furthermore, the synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles has been achieved through the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine, followed by reaction with α-bromocarbonyl compounds, showcasing the utility of related structures in building more complex heterocyclic systems. nih.gov
Table 1: Potential Cycloaddition and Condensation Reactions
| Reaction Type | Potential Role of 4-Thiazolecarbonitrile, 5-(methylthio)- | Key Influencing Factors |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Dipolarophile or 1,3-dipole (with activation) | Electronic nature of the reaction partner, reaction conditions. rsc.orgwikipedia.org |
| Diels-Alder Reaction | Dienophile (C4=C5 bond) | Presence of an electron-rich diene, high temperatures. organic-chemistry.org |
| Condensation Reaction | Nucleophile (thiazole nitrogen) or substrate for C-H activation | Nature of the carbonyl compound, catalyst used. rsc.org |
Functional Group Compatibility and Selectivity in Reactions
The presence of both a cyano and a methylthio group on the thiazole ring raises important questions about functional group compatibility and selectivity in chemical transformations.
The selective transformation of one functional group in the presence of the other is a key challenge in synthetic chemistry. For instance, the reduction of the nitrile group to an amine is a common transformation. However, the presence of the sulfur-containing methylthio group requires careful selection of reagents to avoid undesired side reactions, such as cleavage of the C-S bond or oxidation of the sulfur atom. The selective reduction of a nitrile in the presence of other functional groups, such as aromatic nitro groups, has been studied, and conditions using Lewis acids and borohydrides have been developed. calvin.educalvin.edu Similar strategies could be applicable to 4-Thiazolecarbonitrile, 5-(methylthio)-, aiming to selectively reduce the cyano group while preserving the methylthio moiety.
Conversely, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which would significantly alter the electronic properties of the thiazole ring. Achieving selective oxidation of the methylthio group without affecting the nitrile or the thiazole ring would depend on the choice of the oxidizing agent and reaction conditions.
The compatibility of these functional groups with various reagents is a critical consideration in multistep syntheses. For example, in reactions involving strong nucleophiles, the methylthio group could potentially act as a leaving group. rsc.org In reactions involving strong acids or bases, the stability of both the nitrile and the thiazole ring must be considered.
Table 2: Functional Group Compatibility and Selectivity Considerations
| Transformation | Target Functional Group | Potential Challenge | Possible Approach |
|---|---|---|---|
| Reduction | Cyano (-CN) | Reduction of the methylthio group or cleavage of the C-S bond. | Use of selective reducing agents like sodium borohydride (B1222165) with a Lewis acid activator. calvin.educalvin.edu |
| Oxidation | Methylthio (-SCH₃) | Oxidation of the thiazole ring or reaction with the cyano group. | Use of mild and selective oxidizing agents. |
| Nucleophilic Substitution | Methylthio (-SCH₃) | Reaction at other sites of the molecule. | Activation of the methylthio group as a leaving group. rsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
One-dimensional NMR spectra are the starting point for structural elucidation.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. For 4-Thiazolecarbonitrile, 5-(methylthio)- , this would include a signal for the methyl protons of the methylthio group (-S-CH₃) and a signal for the proton attached to the thiazole (B1198619) ring (H-2). The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate their electronic environment. The methyl group protons would likely appear as a singlet in the upfield region (e.g., δ 2.0-3.0 ppm), while the thiazole proton would appear further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -S-CH₃ | 2.6 | - |
| -S-CH₃ | - | 15.0 |
| C2-H | 8.8 | - |
| C2 | - | 150.0 |
| C4 | - | 120.0 |
| C5 | - | 145.0 |
| -CN | - | 115.0 |
Note: This table is for illustrative purposes only, as experimental data is not available.
2D NMR experiments are crucial for establishing the connectivity between atoms, which is vital for assembling the molecular puzzle. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would definitively link the ¹H NMR signal of the thiazole proton to its corresponding ¹³C signal (C2) and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govnih.gov It is instrumental in piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the C5 carbon of the thiazole ring, and from the thiazole proton (H-2) to the ring carbons C4 and C5, as well as the nitrile carbon. These correlations would confirm the substitution pattern on the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. While less critical for a small, rigid molecule like this, it could confirm the proximity of substituents if conformational isomers were present.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
MS: A standard mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule (156.23 g/mol ). The fragmentation pattern would offer clues about the molecule's structure, likely showing losses of fragments such as the methyl group (-CH₃) or the nitrile group (-CN).
HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions.
Table 2: Mass Spectrometry Data (Theoretical)
| Technique | Information Provided | Expected Value for C₅H₄N₂S₂ |
|---|---|---|
| MS | Molecular Ion Peak (m/z) | 156 |
| HRMS | Exact Mass | 156.9867 |
Note: This table is for illustrative purposes only, as experimental data is not available.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For 4-Thiazolecarbonitrile, 5-(methylthio)- , the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would be indicative of the nitrile (-C≡N) stretching vibration. Other important vibrations would include C-H stretching from the methyl group and the thiazole ring, C=N and C=C stretching vibrations within the aromatic thiazole ring (typically in the 1400-1600 cm⁻¹ region), and C-S stretching vibrations.
Table 3: Key Infrared Absorption Bands (Predicted)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretch | ~2230 |
| Thiazole Ring (C=N, C=C) | Stretch | 1400 - 1600 |
| C-H (Aromatic/Alkyl) | Stretch | 2850 - 3100 |
Note: This table is for illustrative purposes only, as experimental data is not available.
X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information on the packing of molecules in the crystal lattice.
To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined with very high precision.
The data from a single-crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular geometry. It would confirm the planarity of the thiazole ring and provide exact measurements for all bond lengths and angles. For example, it would reveal the C-S-C bond angle of the methylthio group and its orientation relative to the plane of the thiazole ring. This information is invaluable for understanding the steric and electronic interactions within the molecule and how it interacts with other molecules.
Supramolecular Structure and Intermolecular Interactions
The solid-state architecture of 4-Thiazolecarbonitrile, 5-(methylthio)- is anticipated to be governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and chalcogen bonds. These interactions dictate the molecular packing and, consequently, the material's bulk properties.
Hydrogen Bonding: While the primary structure of 4-Thiazolecarbonitrile, 5-(methylthio)- lacks classical hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds may play a significant role in its crystal lattice. The nitrogen atom of the nitrile group and the thiazole ring can act as hydrogen bond acceptors. In related heterocyclic structures, such as 3,5-dimethyl-4-aryl-1H-pyrazoles, the formation of extensive hydrogen-bonded networks, including dimers and catemers, has been observed to be a critical factor in their supramolecular assembly. mdpi.com
π-π Stacking: The aromatic thiazole ring in 4-Thiazolecarbonitrile, 5-(methylthio)- is expected to participate in π-π stacking interactions. These interactions are common in planar heterocyclic systems and contribute significantly to the stability of the crystal structure. Studies on 4,5-dihydropyrazolyl-thiazole-coumarin hybrids have demonstrated the prevalence of recurrent π-π stacking motifs, which were analyzed using X-ray crystallography and further investigated by DFT calculations and Hirshfeld surface analysis. rsc.org The presence of both electron-donating (methylthio) and electron-withdrawing (carbonitrile) groups on the thiazole ring can influence the electronic distribution of the π-system, potentially leading to specific, energetically favorable stacking arrangements.
Chalcogen Bonding: A noteworthy potential interaction in the crystal structure of 4-Thiazolecarbonitrile, 5-(methylthio)- is the chalcogen bond. This non-covalent interaction involves the electrophilic region (σ-hole) on a chalcogen atom, in this case, the sulfur of the methylthio group or the thiazole ring, and a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the nitrile or thiazole. nih.govmdpi.com Research on other sulfur-containing heterocyclic compounds, like azole-substituted isoindole derivatives, has shown that intramolecular and intermolecular chalcogen bonds can be pronounced, influencing molecular conformation and crystal packing. rsc.org Computational studies, including Natural Bond Orbital (NBO) and Electron Localization Function (ELF) analyses, have been instrumental in confirming the directional nature and strength of these interactions. rsc.org In the case of 4-Thiazolecarbonitrile, 5-(methylthio)-, the sulfur atom of the methylthio group is a potential chalcogen bond donor, which could interact with the nitrogen lone pairs of neighboring molecules.
A comprehensive understanding of the supramolecular structure would necessitate single-crystal X-ray diffraction analysis, which would provide definitive information on bond lengths, bond angles, and the specific intermolecular contacts present in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 4-Thiazolecarbonitrile, 5-(methylthio)- is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions associated with the thiazole ring and the nitrile group.
The position and intensity of these absorption bands are influenced by the solvent polarity. For instance, studies on other thiophene (B33073) dyes have shown that the absorption maximum (λmax) can shift significantly with changes in the solvent, a phenomenon known as solvatochromism. biointerfaceresearch.com For example, the λmax of certain bis-azo thiophene dyes shifted from the 486-502 nm range in methanol (B129727) to the 626-654 nm range in DMF. biointerfaceresearch.com While specific data for 4-Thiazolecarbonitrile, 5-(methylthio)- is not available, a hypothetical UV-Vis absorption spectrum might be expected to show characteristic peaks in the UV or visible region.
Table 1: Illustrative UV-Vis Absorption Data for Related Thiophene Derivatives
| Compound Class | Solvent | Absorption Maximum (λmax, nm) |
|---|---|---|
| Bis-azo thiophene dyes | Methanol | 486-502 |
| Bis-azo thiophene dyes | Chloroform | 502-512 |
| Bis-azo thiophene dyes | DMF | 626-654 |
This table is for illustrative purposes based on data from related compounds and does not represent experimental data for 4-Thiazolecarbonitrile, 5-(methylthio)-.
Fluorescence spectroscopy can reveal information about the excited state properties of a molecule. Many heterocyclic compounds, including some 1,3,4-thiadiazole (B1197879) derivatives, exhibit fluorescence. nih.gov The fluorescence behavior is often sensitive to the molecular environment, including solvent polarity and pH. In some cases, dual fluorescence has been observed, which can be attributed to conformational changes or aggregation effects. nih.gov Whether 4-Thiazolecarbonitrile, 5-(methylthio)- is fluorescent and how its emission properties are influenced by its environment would require experimental investigation.
Advanced Synchrotron Techniques (e.g., X-ray Absorption Near Edge Structure - XANES)
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom. For 4-Thiazolecarbonitrile, 5-(methylthio)-, sulfur K-edge XANES would be particularly informative.
This technique could be used to probe the oxidation state and chemical environment of the two distinct sulfur atoms: the one in the thiazole ring and the one in the methylthio group. XANES spectra are characterized by the absorption edge, which corresponds to the energy required to excite a core electron to an unoccupied state. The precise energy and shape of the edge and the features in the near-edge region are sensitive to the electronic structure of the absorbing atom.
For example, XANES studies on sulfur in asphalt (B605645) have been used to differentiate between thiophenic sulfur, sulfides, and sulfoxides, and to monitor changes in their relative abundance during oxidation processes. researchgate.net Similarly, theoretical studies on the sulfur L-edge XANES of thiol-protected gold nanoparticles have demonstrated the ability to distinguish between different types of sulfur ligand environments. nih.gov A hypothetical XANES study on 4-Thiazolecarbonitrile, 5-(methylthio)- could, therefore, provide valuable data on the local electronic environment of its sulfur atoms, complementing the information obtained from other spectroscopic techniques.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For 4-Thiazolecarbonitrile, 5-(methylthio)-, the theoretical elemental composition can be calculated from its molecular formula, C₅H₄N₂S₂. This experimental technique is crucial for confirming the purity and identity of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated values.
Table 2: Theoretical Elemental Composition of 4-Thiazolecarbonitrile, 5-(methylthio)-
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 38.46% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.58% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.94% |
| Sulfur | S | 32.065 | 2 | 64.13 | 41.02% |
| Total | | | | 156.231 | 100.00% |
In practice, the results of elemental analysis are typically reported as "found" values and compared to the "calculated" theoretical percentages. For instance, in the synthesis of novel thiophene derivatives, the found values for C, H, and N were reported to be within ±0.1-0.2% of the calculated values, providing strong evidence for the successful synthesis of the target compounds. biointerfaceresearch.com
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT calculations provide fundamental insights into the molecule's geometry, stability, and chemical reactivity.
The initial step in most computational analyses is geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can determine the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. nih.gov This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure, often through methods like Mulliken population analysis, reveals the distribution of electron density across the molecule, highlighting partial atomic charges and identifying the most electron-rich and electron-deficient regions.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. ajchem-a.com The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to electronic transitions. nih.govnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.com These parameters provide a quantitative basis for understanding the molecule's potential interactions. nih.gov
Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Symbol | Formula | Description |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential | I | -EHOMO | The minimum energy required to remove an electron from the molecule. ajchem-a.com |
| Electron Affinity | A | -ELUMO | The energy released when an electron is added to the molecule. ajchem-a.com |
| Electronegativity | χ | (I + A) / 2 | The ability of a molecule to attract electrons. ajchem-a.com |
| Chemical Hardness | η | (I - A) / 2 | Measures the resistance to change in electron distribution. ajchem-a.com |
| Chemical Softness | S | 1 / η | The reciprocal of hardness; indicates a higher propensity for electron transfer. ajchem-a.com |
| Electrophilicity Index | ω | χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is instrumental in drug discovery for predicting how a potential drug molecule like a thiazole derivative might interact with a specific biological target.
Docking simulations place the thiazole ligand into the active site of a target protein and score the different binding poses based on factors like binding energy. This process predicts the most likely and energetically favorable binding mode. The analysis focuses on identifying key non-covalent interactions that stabilize the ligand-protein complex. These interactions include:
Hydrogen bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
π-π stacking: Involve interactions between aromatic rings, such as the thiazole ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
Cation-π interactions: Occur between a cation and the face of an aromatic ring. proteopedia.org
σ-hole bonding: The sulfur atom in the thiazole ring can participate in this type of noncovalent interaction, which has gained attention in rational drug design. nih.gov
Docking studies have been performed to investigate the interaction of thiazole-containing compounds with a variety of enzyme targets implicated in different diseases.
SIRT2: The active site of Sirtuin 2 (SIRT2), a target for cancer and neurodegenerative diseases, features a "selectivity pocket" defined by residues including Ile93, Ala135, and Phe143. nih.gov Potent and selective aminothiazole-based inhibitors have been shown to induce a structural rearrangement of the active site, creating a unique binding pocket that enhances selectivity. nih.govharvard.edu The inhibitor's thiazole core can protrude into the substrate channel, stabilizing the complex. harvard.edu
Tubulin: The colchicine (B1669291) binding site on tubulin is a key target for anticancer agents. Docking studies show that thiazole rings can be heavily involved in binding within this site. nih.gov For example, the sulfur atom of the thiazole can form a bond with AsnB249, while the ring itself can establish an arene-H bond with AsnA101, contributing to the destabilization of tubulin. nih.gov
Acetylcholinesterase (AChE): The active site of AChE is located at the bottom of a deep, narrow gorge lined with 14 conserved aromatic residues. proteopedia.orgresearchgate.netwikipedia.org It contains a catalytic triad (B1167595) (Ser200, His440, Glu327) and a peripheral anionic site (PAS) at the gorge entrance. researchgate.netnih.gov Thiazole-based inhibitors are predicted to interact with the aromatic residues within this gorge, primarily through π-π stacking and hydrophobic interactions, thereby blocking the passage of the natural substrate, acetylcholine.
Aldose Reductase: This enzyme, a target for diabetic complications, has an active site containing an "anion binding pocket." frontiersin.orgmdpi.com Inhibitors typically have a polar group that interacts with this pocket and a hydrophobic part that binds to a non-polar region. mdpi.com Key residues involved in interactions include Phe122, Trp219, Cys298, Ala299, and Ser302. frontiersin.org Thiazole derivatives can orient themselves to engage these critical residues.
α-Glucosidase: This enzyme is a target for managing type 2 diabetes. nih.gov The active site is a pocket surrounded by numerous residues capable of forming hydrogen bonds and hydrophobic interactions, including Asp203, Asp327, Trp406, Met444, Arg526, and His600. nih.gov Thiazole-based inhibitors can fit into this pocket and disrupt the enzyme's catalytic activity.
Cyclooxygenase (COX): The COX active site is a hydrophobic, L-shaped channel. nih.gov The entrance to this channel is controlled by key residues such as Arg-120, Tyr-355, and Glu-524. nih.gov The incorporation of a thiazole moiety into inhibitor structures has been reported to impart selectivity for the COX-2 isoform over COX-1, which can lead to a better gastric safety profile. nih.gov
PIN1: The active site of the peptidyl-prolyl isomerase Pin1 contains two highly conserved histidine residues, H59 and H157. nih.gov Structural and mutational analyses suggest that these histidines are not directly involved in catalysis but play a critical role in maintaining the structural stability of the active site domain. nih.gov
Table 2: Summary of Molecular Docking Interactions of Thiazole Derivatives with Various Enzyme Targets
| Enzyme Target | PDB Code (Example) | Key Active Site Residues | Predicted Interactions with Thiazole Derivatives |
| SIRT2 | 4RMG nih.gov | Ile93, Ala135, Pro140, Phe143 | Ligand-induced rearrangement of the active site, interactions with the "selectivity pocket". nih.govharvard.edu |
| Tubulin | 1SA0 | AsnA101, AsnB249, LeuB255 | Sulfur bond with AsnB249, arene-H bond with AsnA101. nih.gov |
| AChE | 1EVE researchgate.net | Tyr70, Trp279, Tyr334, His440 | π-π stacking and hydrophobic interactions with aromatic residues lining the active site gorge. researchgate.net |
| Aldose Reductase | 1US0 | Phe122, Trp219, Cys298, Ser302 | Hydrogen bonds and hydrophobic interactions within the anion-binding pocket and specificity pocket. frontiersin.org |
| α-Glucosidase | 3A4A | Asp203, Asp327, Met444, His600 | Hydrogen bonds and hydrophobic interactions within the catalytic pocket. nih.gov |
| COX-2 | 1CX2 | Arg120, Tyr355, Glu524, Arg513 | Hydrophobic interactions within the L-shaped channel; thiazole moiety can confer selectivity. nih.govnih.gov |
| PIN1 | 1PIN | H59, H157, C113 | Interactions with residues important for the structural stability of the active site. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govlaccei.orgresearchgate.netresearchgate.netresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds. nih.govlaccei.orgresearchgate.netresearchgate.netresearchgate.net For thiazole derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological targets. laccei.orgnih.govnih.gov
A hypothetical 2D-QSAR study on a series of analogs of "4-Thiazolecarbonitrile, 5-(methylthio)-" could reveal the importance of specific physicochemical properties. Descriptors such as molecular weight, logP (lipophilicity), and electronic parameters of the thiazole ring are often crucial. nih.govresearchgate.net For instance, a QSAR model might indicate that electron-withdrawing groups at the 4-position, like the carbonitrile group, and the presence of a sulfur-containing substituent at the 5-position, such as the methylthio group, are critical for a particular biological activity. nih.gov
Table 1: Hypothetical 2D-QSAR Descriptors for "4-Thiazolecarbonitrile, 5-(methylthio)-" Analogs and Their Predicted Activity
| Compound | Molecular Weight ( g/mol ) | LogP | Electronic Parameter (e.g., Hammett constant) | Predicted Activity (pIC50) |
| Analog 1 | 156.21 | 1.8 | 0.66 | 6.5 |
| Analog 2 | 170.24 | 2.1 | 0.55 | 6.2 |
| Analog 3 | 184.27 | 2.4 | 0.70 | 6.8 |
| Analog 4 | 198.30 | 2.7 | 0.60 | 6.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.). nih.govnih.govresearchgate.net For "4-Thiazolecarbonitrile, 5-(methylthio)-", a 3D-QSAR model could generate contour maps indicating regions where bulky groups or specific electrostatic interactions would enhance or diminish activity. These studies on related thiazole structures have demonstrated the utility of this approach in designing more potent compounds. nih.govnih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model for a target of interest for "4-Thiazolecarbonitrile, 5-(methylthio)-" would likely include features such as a hydrogen bond acceptor (the nitrile nitrogen), a hydrophobic feature (the methylthio group), and an aromatic ring feature (the thiazole ring). nih.govresearchgate.net
Once a pharmacophore model is developed and validated, it can be used for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. researchgate.netjddtonline.infonih.govresearchgate.net This approach has been successfully applied to discover new bioactive thiazole derivatives. jddtonline.infonih.govresearchgate.net A virtual screening campaign using a pharmacophore derived from "4-Thiazolecarbonitrile, 5-(methylthio)-" could identify structurally diverse compounds with similar interaction patterns, potentially leading to new lead compounds.
Table 2: Example Pharmacophore Features for a Hypothetical Target of "4-Thiazolecarbonitrile, 5-(methylthio)-"
| Feature | Type | Location |
| 1 | Hydrogen Bond Acceptor | Nitrile Nitrogen |
| 2 | Hydrophobic | Methylthio Group |
| 3 | Aromatic Ring | Thiazole Ring |
| 4 | Hydrogen Bond Donor | (Hypothetical interacting residue in target) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as "4-Thiazolecarbonitrile, 5-(methylthio)-", and its biological target over time. nih.govresearchgate.netnih.gov These simulations can reveal the stability of the ligand-protein complex, key binding interactions, and conformational changes that occur upon binding. nih.govresearchgate.netnih.govresearchgate.net For thiazole derivatives, MD simulations have been used to confirm binding modes predicted by molecular docking and to understand the structural basis of their activity. nih.govnih.govresearchgate.net An MD simulation of "4-Thiazolecarbonitrile, 5-(methylthio)-" bound to a hypothetical target could elucidate the role of the methylthio and carbonitrile groups in stabilizing the binding pose through specific interactions.
Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. nih.govnih.govals-journal.com Various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.govals-journal.com For "4-Thiazolecarbonitrile, 5-(methylthio)-", these predictions can help to identify potential liabilities before significant resources are invested in its synthesis and testing. In silico ADMET studies on other thiazole derivatives have demonstrated the utility of these methods in guiding lead optimization. nih.govals-journal.com
Table 3: Predicted ADME Properties for "4-Thiazolecarbonitrile, 5-(methylthio)-"
| ADME Property | Predicted Value/Classification |
| Oral Bioavailability | High |
| Blood-Brain Barrier Penetration | Low |
| Human Intestinal Absorption | High |
| CYP2D6 Inhibition | Non-inhibitor |
| Hepatotoxicity | Low risk |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general properties of similar small heterocyclic molecules.
Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies
Role of the Thiazole (B1198619) Scaffold as a Privileged Structure in Bioactive Compounds
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold". jchemrev.comresearchgate.netacs.org This designation stems from its recurring presence in a multitude of biologically active compounds, including over 18 FDA-approved drugs. acs.org The unique structural and electronic properties of the thiazole nucleus allow it to serve as a versatile building block in drug design, capable of engaging with various biological targets through diverse interactions. researchgate.netresearchgate.net
Thiazole and its derivatives are integral components of both natural products, such as Vitamin B1 (thiamine), and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. jchemrev.comresearchgate.net These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antioxidant effects. acs.org The therapeutic versatility of this scaffold is evident in drugs like the antiretroviral Ritonavir, the antimicrobial Sulfathiazole, and the antifungal Abafungin. jchemrev.com The ability of the thiazole ring to be readily modified at different positions allows for the generation of extensive chemical libraries, enabling researchers to fine-tune molecules for enhanced potency and selectivity against specific biological targets. researchgate.netacs.org This adaptability has made the thiazole scaffold a central focus in the discovery and development of novel therapeutic agents. researchgate.netacs.org
In Vitro Enzyme Inhibition Studies
Derivatives of the thiazole scaffold have been extensively studied for their ability to inhibit a wide range of enzymes implicated in various disease pathways.
Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown selective inhibition of COX-2. nih.gov For instance, pyrazolyl-thiazole derivatives have been synthesized that demonstrate high selectivity for COX-2 over COX-1, with selectivity indices significantly greater than the reference drug, celecoxib. nih.govtandfonline.com In one study, a series of thiazole carboxamide derivatives were evaluated, with compound 2b , featuring a t-butyl substituent, showing potent inhibition of both COX-1 (IC50 of 0.239 μM) and COX-2 (IC50 of 0.191 μM). acs.org Another compound, 2a , displayed the highest selectivity for COX-2, with a selectivity ratio of 2.766. acs.org These findings highlight the potential of the thiazole scaffold in developing new anti-inflammatory agents.
| Compound/Derivative Series | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Thiazole Carboxamide (2b) | COX-1 | 0.239 | 1.251 | acs.org |
| Thiazole Carboxamide (2b) | COX-2 | 0.191 | ||
| Thiazole Carboxamide (2a) | COX-1 | 2.65 | 2.766 | acs.org |
| Thiazole Carboxamide (2a) | COX-2 | 0.958 | ||
| Pyrazolyl-thiazole (16a) | COX-2 | - | 134.6 | nih.govtandfonline.com |
| Pyrazolyl-thiazole (18f) | COX-2 | - | 42.13 | |
| 4-Substituted Thiazole Analogue (2a) | COX-2 | 0.0003 | High | nih.gov |
The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. Numerous thiazole-based derivatives have been synthesized and evaluated for this purpose. acs.orgnih.gov Studies have shown that thiazole derivatives can exhibit potent AChE inhibitory activity, with some compounds reaching IC50 values in the nanomolar range. For example, a series of thiazole–thiazolidine derivatives produced compounds 10 and 16 , which displayed potent AChE inhibition with IC50 values of 103.24 nM and 108.94 nM, respectively. nih.gov In another study, thiazolylhydrazone derivative 2i was identified as the most active agent in its series, with an IC50 value of 0.028 µM, comparable to the standard drug donepezil. mdpi.com The structure-activity relationship (SAR) analysis of these compounds often indicates that specific substitutions on the thiazole ring and associated phenyl rings are crucial for potent inhibitory activity. acs.orgacademie-sciences.fr
| Compound/Derivative Series | IC50 | Reference |
|---|---|---|
| Thiazole–Thiazolidine (10) | 103.24 nM | nih.gov |
| Thiazole–Thiazolidine (16) | 108.94 nM | |
| Thiazolylhydrazone (2i) | 0.028 µM | mdpi.com |
| Thiazolylhydrazone (2g) | 0.031 µM | |
| Thiazolylhydrazone (2e) | 0.040 µM | |
| Thiazoloindazole (Tl45b) | 0.071 µM | acs.org |
| Benzylpiperidine-linked diarylthiazole (E) | 0.30 µM | nih.gov |
The versatility of the thiazole scaffold extends to the inhibition of a diverse array of other enzymes critical to cellular function and disease progression.
SIRT2: Sirtuin 2 (SIRT2) is a protein deacetylase considered a drug target for neurodegenerative diseases and cancer. Thiazole-based compounds have been identified as effective SIRT2 inhibitors.
PIN1: The enzyme Pin1 (Protein interacting with NIMA1) is overexpressed in many cancers, making it a promising anticancer target. A series of thiazole derivatives bearing an oxalic acid group were found to be potent Pin1 inhibitors, with IC50 values in the low micromolar range. Compound 10b from this series exhibited an IC50 of 5.38 μM.
Tubulin Polymerization: Microtubules are a key target for anticancer drugs, and their disruption leads to cell-cycle arrest and apoptosis. Thiazole-containing compounds have been developed as potent tubulin polymerization inhibitors. frontiersin.orgmdpi.com A novel series of thiazole-naphthalene derivatives was evaluated, with compound 5b significantly inhibiting tubulin polymerization with an IC50 value of 3.3 µM. nih.gov Other 2,4-disubstituted thiazole derivatives also showed remarkable activity, with compounds 7c and 9a exhibiting IC50 values of 2.00 µM and 2.38 µM, respectively, exceeding the potency of the reference drug combretastatin A-4. nih.gov
α-Amylase and α-Glycosidase: These enzymes are key targets for managing type 2 diabetes. Thiazole derivatives have shown significant dual inhibitory potential against them. researchgate.netnih.gov One library of thiazole derivatives displayed α-amylase inhibition with IC50 values ranging from 0.6 µM to 32.20 µM and α-glucosidase inhibition from 0.50 µM to 32.70 µM. researchgate.net Hydrazine (B178648) clubbed thiazoles also showed potent inhibition of α-glycosidase, with Ki values in the low micromolar range. nih.gov
Aldose Reductase: Aldose reductase (AR) is the first enzyme in the polyol pathway, and its inhibition is a strategy to prevent diabetic complications. Hydrazine clubbed thiazole derivatives have demonstrated potent inhibitory activity against AR, with some compounds showing Ki values in the nanomolar range (e.g., compound 3c with Ki of 5.47 ± 0.53 nM), surpassing the standard drug epalrestat. nih.gov
| Enzyme Target | Compound/Derivative Series | Inhibitory Concentration (IC50 / Ki) | Reference |
|---|---|---|---|
| PIN1 | Thiazole with oxalic acid (10b) | 5.38 µM (IC50) | |
| Tubulin Polymerization | 2,4-disubstituted thiazole (7c) | 2.00 µM (IC50) | nih.gov |
| 2,4-disubstituted thiazole (9a) | 2.38 µM (IC50) | ||
| Thiazole-naphthalene (5b) | 3.3 µM (IC50) | nih.gov | |
| α-Amylase | Thiazole derivative (6) | 0.6 µM (IC50) | researchgate.net |
| Thiazole carbohydrazide (14) | 1.709 µM (IC50) | monash.edu | |
| α-Glycosidase | Thiazole derivative (6) | 0.50 µM (IC50) | researchgate.net |
| Thiazole derivative (8) | 18.23 µM (IC50) | nih.gov | |
| Aldose Reductase | Hydrazine clubbed thiazole (3c) | 5.47 nM (Ki) | nih.gov |
| Hydrazine clubbed thiazole (3a) | 6.11 nM (Ki) |
In Vitro Antimicrobial, Antifungal, and Antiviral Activities
The thiazole scaffold is a cornerstone in the development of antimicrobial agents, exhibiting a wide range of activities against bacteria, fungi, and viruses. jchemrev.comnih.gov The structural versatility of thiazole allows for the creation of derivatives that can overcome existing resistance mechanisms. nbinno.comnih.gov
Thiazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, significant antifungal activity has been reported against various fungal pathogens, with some derivatives showing efficacy comparable to standard drugs like fluconazole. jchemrev.com
In the antiviral domain, thiazole derivatives have been reported to inhibit a wide array of viruses, including rhinoviruses, hepatitis B virus (HBV), and influenza. jchemrev.comnih.govreading.ac.uk A series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles, close isomers of the subject compound, were evaluated as antirhinovirus agents. One derivative, IS-50 , showed a reduction in virus-induced cytopathogenicity against 88% of the tested rhinoviruses. Another compound, IS-44 , was a specific inhibitor of group B serotypes.
| Activity Type | Derivative Series | Target Organism(s) | Observed Effect / Potency (MIC) | Reference |
|---|---|---|---|---|
| Antibacterial | Thiazole-phenylacetic acid (25d) | S. aureus, E. faecalis, K. pneumoniae, E. coli | Equipotent to chloramphenicol (6.25 μg/mL) | |
| Thiazole derivative (43a) | S. aureus, E. coli | 16.1 µM | jchemrev.com | |
| Antifungal | Thiazole derivative (27e) | C. albicans, A. fumigatus | More potent than fluconazole (7.81 μg/mL) | |
| Antiviral | 3-methylthio-5-aryl-4-isothiazolecarbonitrile (IS-50) | Human Rhinovirus (HRV) serotypes | Broad activity against 88% of tested HRVs | |
| 3-methylthio-5-aryl-4-isothiazolecarbonitrile (IS-44) | HRV Group B serotypes | Specific inhibitor with low IC50 | ||
| Antiviral | 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide (3) | Hepatitis B Virus (HBV) | Potent and selective inhibitor (EC50 = 0.33 μM) | reading.ac.uk |
Understanding the mechanism of action is crucial for the development of effective therapeutic agents. For thiazole derivatives, several mechanisms have been elucidated. In bacteria, these compounds can act by inhibiting essential microbial processes. nbinno.com For example, the antibacterial action of sulfathiazole involves preventing the synthesis of the B-complex vitamins necessary for bacterial growth. jchemrev.com Other derivatives, like cefpodoxime, inhibit the synthesis of the bacterial cell wall. jchemrev.com More advanced synthetic thiazoles have been shown to inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.gov Docking studies suggest that the antibacterial activity of some thiazoles may stem from the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. mdpi.com
The proposed mechanism for antifungal activity often involves the inhibition of 14α-lanosterol demethylase, an enzyme critical for the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com
In viral systems, the mechanism can involve direct interaction with viral components. For the anti-rhinovirus compound IS-44 , studies demonstrated that it prevents the thermal inactivation of the virus. This is likely achieved by inducing a conformational change in the viral capsid, which in turn decreases its affinity for the cellular receptor and results in the inhibition of virion attachment to host cells.
In Vitro Antiproliferative and Anticancer Activities in Cell Lines
Thiazole derivatives have demonstrated notable antiproliferative and anticancer effects across a variety of human cancer cell lines. While specific data for 4-Thiazolecarbonitrile, 5-(methylthio)- is not extensively detailed in the available literature, the broader class of thiazole-containing compounds has been the subject of numerous in vitro studies.
For instance, various 2-phenylthiazole-4-carboxamides have been evaluated for their anticancer activity against cell lines such as SKNMC (neuroblastoma) and Hep-G2 (liver cancer). The results from these studies indicate that the antiproliferative effects are highly dependent on the substitution patterns on the phenyl ring. Specifically, compounds bearing nitro groups at the para position and chloro groups at the meta position have shown significant activity, with IC50 values of 10.8 μM and 11.6 μM against SKNMC and Hep-G2 cells, respectively.
Furthermore, novel series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and tested against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. These studies highlight that the cytotoxic effects are influenced by the nature of the substituents on the thiazole ring and associated phenyl groups.
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various human cancer cell lines.
| Compound Class | Cell Line | Activity (IC50) |
| 2-Phenylthiazole-4-carboxamides | SKNMC (Neuroblastoma) | 10.8 µM |
| Hep-G2 (Liver Cancer) | 11.6 µM | |
| Thiazolidin-4-ones | MCF-7 (Breast Cancer) | 3.85 µM |
This table presents data for the broader class of thiazole derivatives due to the limited availability of specific data for 4-Thiazolecarbonitrile, 5-(methylthio)-.
The anticancer activity of thiazole derivatives is often attributed to their ability to modulate critical cellular processes such as the cell cycle and apoptosis. Mechanistic studies on various thiazole-containing compounds have revealed their capacity to induce cell cycle arrest and trigger programmed cell death in cancer cells.
Cell Cycle Modulation: Investigations into the effects of certain thiazole derivatives on the cell cycle have shown that these compounds can cause an accumulation of cells in specific phases, thereby inhibiting proliferation. For example, some derivatives have been observed to induce cell cycle arrest in the G0/G1 or S phase. This disruption of the normal cell cycle progression is a key mechanism through which these compounds exert their antiproliferative effects.
Apoptosis Induction: In addition to modulating the cell cycle, many thiazole derivatives are potent inducers of apoptosis. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Flow cytometry analysis has been a valuable tool in demonstrating the pro-apoptotic effects of these compounds. Studies have shown that treatment with certain thiazole derivatives leads to an increase in the population of apoptotic cells, as detected by methods such as Annexin V-FITC staining. The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the selective removal of tumor cells.
Structure-Activity Relationship (SAR) Analysis of 4-Thiazolecarbonitrile, 5-(methylthio)- Derivatives
The biological activity of thiazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the thiazole ring influence the anticancer potency of these compounds.
SAR studies on various classes of thiazole derivatives have provided valuable insights into the structural requirements for potent anticancer activity. For 2,4-disubstituted thiazoles, it has been found that the nature of the substituent at both positions plays a significant role. The presence of a nonpolar, hydrophobic moiety at the 2-position of the thiazole ring has been shown to be beneficial for antibacterial activity, a principle that often translates to anticancer activity as well.
In the case of 2-phenylthiazole-4-carboxamides, the substitution pattern on the phenyl ring is a key determinant of activity. For example, the presence of electron-withdrawing groups like nitro and chloro at specific positions can enhance the cytotoxic effects against cancer cells. These findings underscore the importance of systematic modifications of the substituents to optimize the biological activity of thiazole-based compounds.
While specific SAR studies on the modification of the 5-(methylthio) group of 4-Thiazolecarbonitrile, 5-(methylthio)- are limited in the available literature, the position of substituents on the thiazole ring is known to be critical for biological activity. The substitution at the C5 position of the thiazole ring is a common strategy in the design of biologically active molecules. For example, in a series of antibacterial thiazole derivatives, the presence of an ethylidenehydrazine-1-carboximidamide head group at the 5-position was found to be advantageous for their activity. This suggests that modifications at the C5 position, including alterations to the methylthio group, could significantly impact the biological profile of 4-Thiazolecarbonitrile, 5-(methylthio)- derivatives.
The carbonitrile (cyano) group is a versatile functional group in medicinal chemistry and can play a significant role in the biological interactions of a molecule. While the specific role of the carbonitrile group in 4-Thiazolecarbonitrile, 5-(methylthio)- has not been extensively elucidated, nitriles are known to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can contribute to the binding affinity of a compound to its biological target. The inclusion of a carbonitrile group in a library of fragment-sized thiazoles suggests its importance as a substituent in exploring the chemical space for drug discovery.
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Thiazole Fragments
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The thiazole scaffold is considered a valuable building block in FBDD due to its presence in a wide range of biologically active compounds.
Libraries of fragment-sized thiazoles, including those with various substituents such as amines, bromides, carboxylic acids, and nitriles, have been assembled and screened in biochemical inhibition assays. The identification of thiazole-based fragments as hits in these screening campaigns provides a starting point for the development of more potent and selective drug candidates through fragment evolution or linking strategies. The reactivity and potential for non-specific inhibition of thiazole derivatives are important considerations that need to be carefully evaluated during the hit validation process.
Thiazoles as Screening Hits and Lead Optimization Strategies
Thiazole derivatives are frequently identified as "hits" in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns. nih.govacs.org Their prevalence is noted in various therapeutic areas, including the development of antiviral, antimicrobial, anticancer, and anti-inflammatory agents. nih.govacs.org For instance, thiazole-based compounds have been identified as inhibitors of the ATAD2 bromodomain and as new antitubercular leads. nih.govacs.org
However, the identification of a thiazole derivative as a screening hit necessitates careful validation. nih.gov Some thiazoles, such as 2-aminothiazoles, are known to be "frequent hitters," meaning they can show activity in a wide range of assays, sometimes through nonspecific mechanisms of inhibition. nih.gov Therefore, a critical step in the hit-to-lead process is to conduct thorough profiling to exclude nonspecific activity and to understand the compound's reactivity, especially towards proteins with susceptible residues like cysteine. nih.govacs.org
Lead optimization is a crucial phase that follows hit validation, aiming to enhance the desirable properties of a compound. For thiazole-based hits, medicinal chemists employ various strategies to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. A common approach involves the systematic modification of substituents on the thiazole ring. For example, in the development of a series of 2-(1H-pyrazol-1-yl)thiazole compounds as selective EP1 receptor antagonists, a hit-to-lead optimization campaign was successfully undertaken to identify a compound with potent antagonist activity and favorable oral pharmacokinetics. nih.gov
Below is a summary of key considerations and strategies when a thiazole derivative is identified as a screening hit.
Table 1: Hit-to-Lead Strategies for Thiazole Derivatives
| Consideration | Strategy & Rationale |
|---|---|
| Hit Validation | Profile the hit in a cascade of assays, including biochemical inhibition, redox activity, and thiol reactivity, to rule out nonspecific inhibition and promiscuity. nih.govacs.org |
| Potency Enhancement | Systematically modify substituents on the thiazole core to explore the structure-activity relationship (SAR) and improve binding affinity to the target. |
| Selectivity Improvement | Modify peripheral chemical groups to reduce off-target activity. This can be crucial as even small fragment hits can be optimized for better selectivity. nih.gov |
| Pharmacokinetic Profile | Introduce or modify functional groups to improve solubility, metabolic stability, and cell permeability, thereby enhancing the drug-like properties of the lead compound. nih.gov |
Scaffold Hopping Strategies in Medicinal Chemistry
Scaffold hopping is a widely used strategy in medicinal chemistry to discover structurally novel compounds by replacing the central core of a known active molecule with a different chemical scaffold. nih.gov This technique aims to identify new chemotypes that retain the desired biological activity but possess improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. nih.govrsc.org
The thiazole ring is a valuable tool in scaffold hopping due to its electronic properties and its ability to act as a bioisostere for other aromatic or heteroaromatic rings. nih.gov In one notable example, medicinal chemists at AstraZeneca explored scaffold hopping to discover novel CB1 antagonists with improved properties over the approved drug Rimonabant. They successfully replaced the methylpyrazole core of Rimonabant with several five- and six-membered rings, including thiazole, which led to the discovery of new classes of CB1 receptor antagonists. nih.gov
Furthermore, novel and more complex thiazole-fused systems are being developed specifically as building blocks for scaffold hopping applications. rsc.orgresearchgate.net For instance, the unprecedented 2H-thiazolo[4,5-d] nih.govacs.orgnih.govtriazole (ThTz) system was designed and synthesized as a versatile building block. rsc.orgresearchgate.net Introducing a sulfone group onto this scaffold creates a versatile reactive tag, facilitating a variety of chemical transformations that allow for its incorporation into diverse molecular structures, thereby promoting the exploration of new chemical space. rsc.orgresearchgate.net This approach underscores the value of using pre-functionalized thiazole-based scaffolds to modify and enhance the properties of existing pharmacologically active compounds. rsc.org
The table below provides examples of how the thiazole scaffold is utilized in this strategy.
Table 2: Use of the Thiazole Ring in Scaffold Hopping
| Original Scaffold | Replacement Scaffold | Therapeutic Target/Goal | Reference |
|---|---|---|---|
| Methylpyrazole (in Rimonabant) | Thiazole , Pyrrole, Pyrazine | Discover novel CB1 receptor antagonists with improved DMPK properties. | nih.gov |
| Triazolopyridine | 2H-thiazolo[4,5-d] nih.govacs.orgnih.govtriazole (ThTz) | Replace the aromatic core of a known mGlu₂ receptor PAM to explore new chemical space. | rsc.org |
Future Research Directions and Potential Applications in Academic Discovery
Development of Novel Synthetic Methodologies for Substituted Thiazolecarbonitriles
The synthesis of thiazole (B1198619) derivatives is a well-established field, with methods like the Hantzsch thiazole synthesis and its modifications being foundational. nih.gov However, the development of novel, efficient, and atom-economical synthetic routes to specifically access substituted thiazolecarbonitriles, including 4-Thiazolecarbonitrile, 5-(methylthio)-, remains a valuable pursuit. Future research could focus on:
One-pot, multi-component reactions: Designing reactions that combine simple, readily available starting materials to construct the substituted thiazolecarbonitrile core in a single step would be highly desirable. researchgate.net This approach enhances efficiency and reduces waste compared to traditional multi-step syntheses.
Catalyst- and additive-free methods: Exploring environmentally benign reaction conditions, potentially using microwave irradiation or other green chemistry techniques, could lead to more sustainable synthetic protocols. nih.gov
Flow chemistry approaches: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of 4-Thiazolecarbonitrile, 5-(methylthio)- and its analogs.
Exploration of Undiscovered Reactivity Profiles and Chemical Transformations
The nitrile and methylthio groups of 4-Thiazolecarbonitrile, 5-(methylthio)- offer multiple sites for chemical modification, opening the door to a wide array of potential transformations. The thiazole ring itself can undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling. nih.gov Future investigations could delve into:
Transformations of the nitrile group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each yielding a new class of derivatives with potentially distinct properties.
Modulation of the methylthio group: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. The methylthio group could also be a handle for cross-coupling reactions.
Functionalization of the thiazole ring: Exploring C-H activation strategies to introduce new substituents at the C2 position of the thiazole ring would be a powerful tool for generating a library of analogs for structure-activity relationship (SAR) studies.
Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization
A thorough understanding of the structural, electronic, and spectroscopic properties of 4-Thiazolecarbonitrile, 5-(methylthio)- is crucial for its development. The integration of computational and experimental techniques can provide a comprehensive picture. rsc.org
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis). rsc.org These theoretical insights can guide experimental work and aid in the interpretation of results.
Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization using 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray diffraction will be essential to unambiguously determine the structure of newly synthesized derivatives. nih.gov X-ray crystallography provides invaluable information about the three-dimensional arrangement of atoms and intermolecular interactions in the solid state.
Elucidation of Novel Biological Mechanisms and Identification of New Molecular Targets
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govglobalresearchonline.netresearchgate.net The specific combination of functional groups in 4-Thiazolecarbonitrile, 5-(methylthio)- suggests several avenues for biological investigation.
Antimicrobial and Antifungal Screening: Thiazole derivatives have shown promise as antimicrobial agents. globalresearchonline.netanalis.com.my 4-Thiazolecarbonitrile, 5-(methylthio)- and its derivatives could be screened against a panel of pathogenic bacteria and fungi to identify potential new anti-infective agents.
Anticancer Activity: Many thiazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov Research could focus on evaluating the antiproliferative activity of this compound and its analogs, potentially identifying novel anticancer drug leads. The molecular targets of thiadiazoles, a related class of compounds, include enzymes like carbonic anhydrase and various kinases, suggesting potential targets for thiazolecarbonitriles as well. nih.gov
Enzyme Inhibition Studies: The structural motifs present in 4-Thiazolecarbonitrile, 5-(methylthio)- may allow it to interact with specific enzyme active sites. Screening against a panel of relevant enzymes could uncover novel inhibitory activities.
Design of Next-Generation Molecular Probes and Building Blocks in Chemical Biology
The thiazole scaffold can be a valuable component in the design of chemical tools for studying biological systems.
Fluorescent Probes: By incorporating fluorogenic moieties, derivatives of 4-Thiazolecarbonitrile, 5-(methylthio)- could be developed as fluorescent probes for the detection of specific analytes or for cellular imaging. The development of a benzothiazole-based fluorescent probe for copper and biothiols highlights the potential of this approach. analis.com.my
Chemical Probes for Target Identification: A bioactive derivative of 4-Thiazolecarbonitrile, 5-(methylthio)- could be modified to create a chemical probe for identifying its cellular targets, a crucial step in understanding its mechanism of action. chembk.com
Scaffolds for Fragment-Based Drug Discovery: The core structure of 4-Thiazolecarbonitrile, 5-(methylthio)- could serve as a starting point or a fragment in fragment-based drug discovery campaigns, where small, low-affinity fragments are identified and then optimized into more potent lead compounds.
While 4-Thiazolecarbonitrile, 5-(methylthio)- remains a relatively obscure chemical entity, the rich chemistry and diverse biological potential of the broader thiazole family strongly suggest that it is a compound worthy of further investigation. The future research directions outlined above provide a roadmap for exploring its synthetic accessibility, chemical reactivity, and potential applications in academic discovery and beyond. Such studies are poised to not only expand our fundamental understanding of thiazole chemistry but also potentially deliver novel molecules with significant practical utility.
Q & A
Q. Methodological solutions :
- Dose-response curves : Use IC₅₀/EC₅₀ values to standardize potency comparisons.
- Meta-analysis : Pool data from multiple studies (e.g., antiviral activity in vs. cytotoxicity in ) .
- Structural benchmarking : Compare with known active scaffolds (e.g., isoxazole-thiazole hybrids) .
Basic: What are the key considerations for scaling up laboratory synthesis?
Answer:
- Solvent selection : Replace DMF with greener alternatives (e.g., ethanol) to reduce toxicity .
- Catalyst optimization : Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability .
- Process monitoring : Use inline FTIR or HPLC to track reaction progress in real time .
Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions?
Answer:
Regioselectivity is governed by:
- Aromatic directing effects : Methylthio groups act as ortho/para directors in electrophilic substitutions .
- Steric hindrance : Bulky substituents (e.g., phenyl rings) favor substitution at less hindered positions .
Case study : Nitration of 5-(methylthio)thiadiazole derivatives showed preferential para-nitration due to resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
